Isostearyl alcohol

Vue d'ensemble

Description

C'est un composé liquide transparent largement utilisé dans les cosmétiques et les produits de soins personnels en raison de ses propriétés émollientes et conditionnantes pour la peau . Contrairement aux alcools traditionnels, l'alcool isostéarylique n'a pas d'effet desséchant sur la peau, ce qui en fait un ingrédient populaire dans les crèmes hydratantes, les lotions et les crèmes .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'alcool isostéarylique est généralement synthétisé par hydrogénation de l'acide isostéarique. Le processus implique la réduction du groupe carboxyle (-COOH) de l'acide isostéarique en groupe hydroxyle (-OH) dans des conditions spécifiques . Cette réaction est généralement effectuée en présence d'un catalyseur, tel que le nickel ou le palladium, à des températures et des pressions élevées.

Méthodes de Production Industrielle : Dans les milieux industriels, l'alcool isostéarylique est produit à grande échelle en utilisant des techniques d'hydrogénation similaires. Le processus implique le flux continu d'acide isostéarique et d'hydrogène gazeux sur un catalyseur à lit fixe à des températures élevées (environ 200-300°C) et des pressions (20-50 atm). Le produit résultant est ensuite purifié par distillation pour obtenir de l'alcool isostéarylique de haute pureté .

Analyse Des Réactions Chimiques

Types de Réactions : L'alcool isostéarylique subit diverses réactions chimiques, notamment l'oxydation, la réduction et l'estérification .

Réactifs et Conditions Courants :

Oxydation : L'alcool isostéarylique peut être oxydé en acide isostéarique en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction de l'alcool isostéarylique implique généralement l'hydrogénation en présence d'un catalyseur métallique.

Estérification : L'alcool isostéarylique réagit avec les acides carboxyliques pour former des esters, qui sont couramment utilisés dans les formulations cosmétiques.

Principaux Produits :

Oxydation : Acide isostéarique

Réduction : Pas de produits de réduction supplémentaires car il s'agit déjà d'une forme réduite.

Estérification : Divers esters utilisés dans les cosmétiques et les produits de soins personnels.

4. Applications de la Recherche Scientifique

L'alcool isostéarylique a une large gamme d'applications dans la recherche scientifique et l'industrie :

Chimie : Utilisé comme solvant et intermédiaire en synthèse organique.

Biologie : Employé dans la formulation d'essais biologiques et d'expériences en raison de sa nature non toxique.

Médecine : Incorporé dans des formulations topiques pour ses propriétés hydratantes et conditionnantes pour la peau.

Industrie : Largement utilisé dans l'industrie cosmétique comme émollient, agent de contrôle de la viscosité et agent conditionnant pour la peau

5. Mécanisme d'Action

L'alcool isostéarylique exerce ses effets principalement par le biais de ses propriétés émollientes et hydratantes. Il augmente la teneur en eau de la couche cornée, la couche la plus externe de la peau, en formant une barrière qui empêche la perte d'eau . Cette action contribue à maintenir l'hydratation de la peau et améliore la texture de la peau. De plus, la structure ramifiée de l'alcool isostéarylique lui permet de s'étaler facilement sur la peau, procurant une sensation douce et soyeuse .

Composés Similaires :

Alcool Cétylique : Un alcool gras à chaîne droite à 16 atomes de carbone, utilisé comme émollient et agent épaississant.

Alcool Stéarylique : Un alcool gras à chaîne droite à 18 atomes de carbone, similaire à l'alcool isostéarylique mais avec une structure linéaire.

Alcool Myristylique : Un alcool gras à chaîne droite à 14 atomes de carbone, utilisé dans des applications similaires à l'alcool isostéarylique.

Unicité : La structure ramifiée de l'alcool isostéarylique le distingue des autres alcools gras, offrant des propriétés uniques d'étalement et d'hydratation. Sa capacité à améliorer la texture et la sensation des produits cosmétiques en fait un choix de prédilection dans les formulations où une sensation légère et non grasse est souhaitée .

Applications De Recherche Scientifique

Isostearyl alcohol has a wide range of applications in scientific research and industry:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in the formulation of biological assays and experiments due to its non-toxic nature.

Medicine: Incorporated into topical formulations for its moisturizing and skin-conditioning properties.

Industry: Widely used in the cosmetics industry as an emollient, viscosity-controlling agent, and skin-conditioning agent

Mécanisme D'action

Isostearyl alcohol exerts its effects primarily through its emollient and moisturizing properties. It increases the water content in the stratum corneum, the outermost layer of the skin, by forming a barrier that prevents water loss . This action helps maintain skin hydration and improves skin texture. Additionally, this compound’s branched structure allows it to spread easily on the skin, providing a smooth and silky feel .

Comparaison Avec Des Composés Similaires

Cetyl Alcohol: A straight-chain fatty alcohol with 16 carbon atoms, used as an emollient and thickening agent.

Stearyl Alcohol: An 18-carbon straight-chain fatty alcohol, similar to isostearyl alcohol but with a linear structure.

Myristyl Alcohol: A 14-carbon straight-chain fatty alcohol, used in similar applications as this compound.

Uniqueness: this compound’s branched structure distinguishes it from other fatty alcohols, providing unique spreading and moisturizing properties. Its ability to enhance the texture and feel of cosmetic products makes it a preferred choice in formulations where a light, non-greasy feel is desired .

Activité Biologique

Isostearyl alcohol, a long-chain fatty alcohol, is primarily used in cosmetic formulations for its emollient and surfactant properties. This article explores its biological activity, including its effects on skin, immune response, and potential applications in various fields.

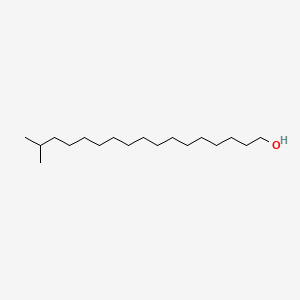

This compound is a branched-chain fatty alcohol with the chemical structure C18H38O. It is derived from natural sources and is known for its hydrophobic characteristics, which contribute to its effectiveness as a skin conditioning agent.

Biological Activity Overview

1. Skin Conditioning and Emollient Effects

this compound is primarily recognized for its ability to enhance skin hydration and barrier function. It acts as an emollient, providing a smooth feel to the skin while preventing moisture loss. In formulations, it helps improve the texture and spreadability of creams and lotions.

2. Safety and Sensitization Studies

Research has shown that this compound exhibits low potential for skin irritation and sensitization. A study involving the dermal application of 25% this compound reported no significant signs of irritation or sensitization in human subjects . This safety profile supports its widespread use in cosmetic products.

Immunological Effects

Recent studies have investigated the influence of aliphatic alcohols, including this compound, on immune cell function. One study highlighted that aliphatic alcohols could suppress phagocytic activity in monocytes, which are crucial for the immune response against pathogens . This suppression was observed to be concentration-dependent, indicating that higher concentrations could lead to more pronounced immunosuppressive effects.

Case Study 1: Skin Sensitization

A clinical study assessed the incidence of skin sensitization to this compound among participants exposed to cosmetic products containing this ingredient. The findings indicated minimal sensitization rates, reinforcing its safety profile in topical applications .

Case Study 2: Phagocytosis Inhibition

In another investigation, human monocytes treated with various aliphatic alcohols, including this compound, showed decreased phagocytic activity when exposed to opsonized zymosan particles. This suggests that while this compound is safe for topical use, it may have implications for immune function when ingested or applied in high concentrations .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and safety profiles of this compound compared to other common fatty alcohols:

| Alcohol Type | Emollient Activity | Skin Irritation Potential | Phagocytosis Impact |

|---|---|---|---|

| This compound | High | Low | Moderate |

| Cetyl Alcohol | High | Low | Low |

| Stearyl Alcohol | High | Low | Low |

| Myristyl Alcohol | Moderate | Low | Moderate |

Research Findings

Several key research findings highlight the biological activity of this compound:

- Emulsion Stability : this compound contributes to the stability of emulsions in cosmetic formulations by reducing surface tension and enhancing texture.

- Barrier Function Improvement : Studies indicate that this compound can improve the skin's barrier function by enhancing lipid composition in stratum corneum layers.

- Potential Immunosuppressive Effects : While beneficial in topical applications, caution is advised regarding high concentrations due to potential immunosuppressive effects observed in monocyte function studies .

Propriétés

IUPAC Name |

16-methylheptadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWHHMBRJJOGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80892268 | |

| Record name | 16-Methyl-1-heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isooctadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

41744-75-6, 27458-93-1 | |

| Record name | Isostearyl Alcohol EX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41744-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isostearyl alcohol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Methylheptadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041744756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptadecanol, 16-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 16-Methyl-1-heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16-methylheptadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16-METHYLHEPTADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W29XHH208C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.